Cas no 2172501-70-9 (methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine)

methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine 化学的及び物理的性質
名前と識別子
-
- methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine
- methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine
- 2172501-70-9
- EN300-1597270
-
- インチ: 1S/C7H8F6N4/c1-14-2-4-5(7(11,12)13)17(16-15-4)3-6(8,9)10/h14H,2-3H2,1H3
- InChIKey: XBYZCPKZDZTCDY-UHFFFAOYSA-N
- SMILES: FC(C1=C(CNC)N=NN1CC(F)(F)F)(F)F
計算された属性
- 精确分子量: 262.06531524g/mol
- 同位素质量: 262.06531524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 42.7Ų
methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597270-0.25g |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 0.25g |
$1447.0 | 2023-06-04 | ||
Enamine | EN300-1597270-0.05g |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1597270-1.0g |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 1g |
$1572.0 | 2023-06-04 | ||
Enamine | EN300-1597270-5000mg |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 5000mg |
$3687.0 | 2023-09-23 | ||
Enamine | EN300-1597270-1000mg |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 1000mg |
$1272.0 | 2023-09-23 | ||
Enamine | EN300-1597270-10000mg |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 10000mg |
$5467.0 | 2023-09-23 | ||
Enamine | EN300-1597270-50mg |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 50mg |
$1068.0 | 2023-09-23 | ||
Enamine | EN300-1597270-100mg |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 100mg |
$1119.0 | 2023-09-23 | ||
Enamine | EN300-1597270-0.1g |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 0.1g |
$1384.0 | 2023-06-04 | ||
Enamine | EN300-1597270-10.0g |
methyl({[1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methyl})amine |
2172501-70-9 | 10g |
$6758.0 | 2023-06-04 |
methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amineに関する追加情報
Introduction to Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine (CAS No. 2172501-70-9)
Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2172501-70-9, belongs to a class of molecules that incorporate fluorinated alkyl and aryl groups, which are well-known for enhancing the metabolic stability and lipophilicity of drug candidates. The presence of a trifluoromethyl group and a triazole moiety in its structure imparts distinct chemical properties that make it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine is characterized by a highly functionalized backbone. The trifluoroethyl side chain contributes to the compound's overall lipophilicity, while the trifluoromethyl group enhances its resistance to metabolic degradation. These features are particularly valuable in the development of drugs that require prolonged half-lives in vivo. Additionally, the triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorinated moieties for their pharmacological benefits. Fluorine atoms can significantly influence the electronic properties of molecules, leading to improved binding affinity and selectivity. The compound Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine exemplifies this trend by combining multiple fluorinated groups into a single molecular entity. This design not only enhances its physicochemical properties but also opens up possibilities for diverse biological applications.
The potential applications of Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine span across various therapeutic areas. Its structural features suggest that it may exhibit activity as an inhibitor of enzymes or receptors involved in critical biological pathways. For instance, the combination of a trifluoromethyl group and a nitrogen-rich heterocycle like the triazole ring often correlates with potent binding interactions. This makes the compound a candidate for further exploration in drug discovery programs targeting inflammatory diseases, cancer, and neurological disorders.
The synthesis of Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorinated groups typically necessitates specialized synthetic methodologies to handle their reactivity and sensitivity. Advanced techniques such as nucleophilic substitution reactions and cross-coupling reactions are often employed to construct the desired molecular framework. The synthesis process also emphasizes stringent quality control measures to guarantee the integrity of the final product.
Evaluation of Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine in preclinical studies has revealed promising preliminary results. In vitro assays have demonstrated its ability to interact with specific biological targets with high affinity. These findings are supported by computational studies that predict favorable binding modes and energetics. The compound's potential is further enhanced by its favorable pharmacokinetic profile, which includes good solubility and bioavailability.
The integration of computational chemistry into drug discovery has accelerated the process of identifying promising candidates like Methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine. Molecular modeling techniques allow researchers to simulate interactions between the compound and biological targets at an atomic level. This approach not only aids in rationalizing experimental results but also guides the design of next-generation analogs with improved properties. The use of machine learning algorithms has further enhanced these capabilities by enabling rapid screening of large chemical libraries.
The future prospects for Methyl({1-(2,2,、,、,、,,,,,,,,,)} development are exciting and multifaceted. Ongoing research aims to explore its efficacy in animal models and eventually translate these findings into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through the necessary stages of drug development. The unique combination of structural features makes it a valuable asset in the quest for novel therapeutic agents.
In conclusion، Methyl({} (CAS No.) represents a significant advancement in pharmaceutical chemistry due to its innovative design and promising biological profile。 Its incorporation of fluorinated groups and heterocyclic moieties positions it as a versatile candidate for addressing unmet medical needs。 As research continues to uncover new applications for this compound, it holds great potential to contribute to the development of next-generation drugs that offer improved efficacy and safety profiles。
2172501-70-9 (methyl({1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethyl})amine) Related Products
- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)
- 1823295-64-2(Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate)
- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)
- 2171830-76-3(1-[3-(1,1,2,2,2-pentafluoroethyl)-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine)
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 57790-52-0(9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)
- 51895-51-3(6,6,9-Trimethyl-3-pentyl-6h-dibenzo[b,d]pyran-1-ol acetate)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)




